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Compound of Interest

Compound Name:
2-hydroxy-N-(pyridin-3-

yl)benzamide

Cat. No.: B050494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

2-hydroxy-N-(pyridin-3-yl)benzamide, a molecule of interest in medicinal chemistry and

materials science. This document compiles available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized

for their acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-hydroxy-N-(pyridin-
3-yl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.80 s 1H OH

10.61 s 1H NH

8.95 d, J = 2.4 Hz 1H H-2'

8.32 dd, J = 4.7, 1.4 Hz 1H H-6'

8.17
ddd, J = 8.4, 2.7, 1.4

Hz
1H H-4'

7.96 dd, J = 8.1, 1.6 Hz 1H H-6

7.47
ddd, J = 8.6, 7.2, 1.6

Hz
1H H-4

7.41 dd, J = 8.4, 4.7 Hz 1H H-5'

7.03 dd, J = 8.4, 1.1 Hz 1H H-3

6.97 td, J = 7.5, 1.1 Hz 1H H-5

¹³C NMR (101 MHz, DMSO-d₆):
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Chemical Shift (δ) ppm Assignment

165.7 C=O

159.9 C-2

145.0 C-2'

142.2 C-6'

135.0 C-4'

134.4 C-4

129.5 C-6

127.1 C-3'

123.6 C-5'

119.3 C-5

117.7 C-1

117.5 C-3

Data sourced from the PhD thesis of M. Dolores Santana Londoño, University of Granada.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Interpretation

3329 N-H stretching

3065 O-H stretching

1637 C=O stretching (Amide I)

1591 Aromatic C=C stretching

1535 N-H bending (Amide II)

1485 Aromatic C=C stretching

1452 Aromatic C=C stretching

1240 C-O stretching (phenolic)

Data sourced from the PhD thesis of M. Dolores Santana Londoño, University of Granada.

Mass Spectrometry (MS)
A specific experimental mass spectrum for 2-hydroxy-N-(pyridin-3-yl)benzamide has not

been located in the reviewed literature. However, for a compound of this nature, Electron

Ionization (EI) would be a common method for analysis. The expected molecular ion peak [M]⁺

would be observed at m/z 214.1.

Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic techniques

cited.

NMR Spectroscopy
A sample of 2-hydroxy-N-(pyridin-3-yl)benzamide would be dissolved in a deuterated

solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10

mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer, for instance, a 400 MHz instrument. The chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak.
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Infrared (IR) Spectroscopy
The IR spectrum of solid 2-hydroxy-N-(pyridin-3-yl)benzamide can be obtained using the

Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed

directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is

then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, the potassium bromide

(KBr) pellet method can be used, where a small amount of the sample is ground with KBr and

pressed into a thin pellet.

Mass Spectrometry
For mass spectrometry analysis using Electron Ionization (EI), the solid sample would be

introduced into the mass spectrometer via a direct insertion probe. The sample is then

vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes ionization and fragmentation of the

molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and

detected.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.

General Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolution/Pelletizing)

NMR Data Acquisition
(¹H, ¹³C)

IR Data Acquisition
(ATR/KBr)

MS Data Acquisition
(EI)

Data Processing
(Fourier Transform, etc.)

Spectral Analysis
(Peak Assignment) Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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The logical relationship for identifying the key structural features of 2-hydroxy-N-(pyridin-3-
yl)benzamide from its spectroscopic data is outlined below.

Structural Elucidation of 2-hydroxy-N-(pyridin-3-yl)benzamide

¹H NMR Data
(Chemical Shifts, Multiplicities, Integrals)

Aromatic Protons
(Salicyl & Pyridyl Rings) Amide (NH) and Hydroxyl (OH) Protons

¹³C NMR Data
(Number of Signals, Chemical Shifts)

Aromatic Carbons Carbonyl Carbon (C=O)

IR Data
(Characteristic Absorptions)

Functional Groups
(C=O, N-H, O-H)

Mass Spec Data
(Molecular Ion Peak)

Molecular Formula Confirmation

2-hydroxy-N-(pyridin-3-yl)benzamide

Click to download full resolution via product page

Caption: Logical flow for structure elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 2-hydroxy-N-(pyridin-3-
yl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050494#spectroscopic-data-of-2-hydroxy-n-pyridin-3-
yl-benzamide-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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